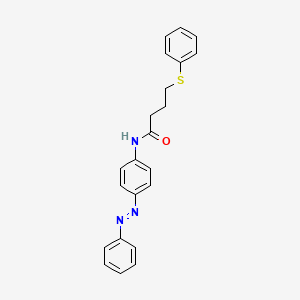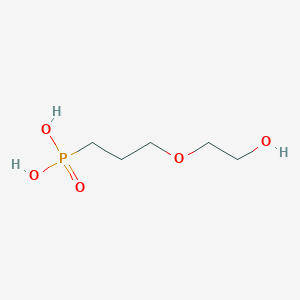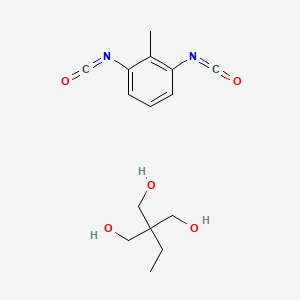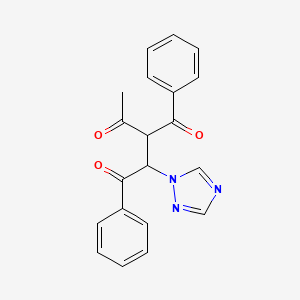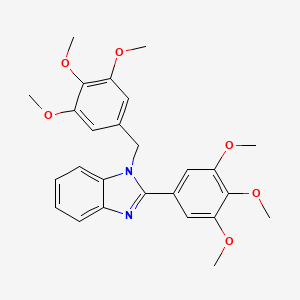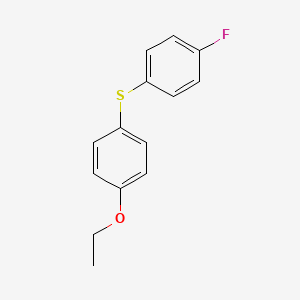
Thiocyanic acid, 3-pyridinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiocyanatopyridine is an organic compound with the molecular formula C6H4N2S It is a derivative of pyridine, where a thiocyanate group is attached to the third carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiocyanatopyridine typically involves the thiocyanation of pyridine derivatives. One common method is the reaction of 3-bromopyridine with potassium thiocyanate in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the substitution of the bromine atom with the thiocyanate group.
Industrial Production Methods: Industrial production of 3-Thiocyanatopyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atom in the thiocyanate group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiocyanate group can be reduced to form thiols or disulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or sodium methoxide in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include 3-aminopyridine or 3-methoxypyridine.
Oxidation Reactions: Products include 3-thiocyanatopyridine sulfoxide or sulfone.
Reduction Reactions: Products include 3-mercaptopyridine or 3,3’-dithiopyridine.
Applications De Recherche Scientifique
3-Thiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties. Derivatives of 3-Thiocyanatopyridine have shown activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives are being investigated for their anticancer and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Thiocyanatopyridine involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.
Comparaison Avec Des Composés Similaires
2-Thiocyanatopyridine: Similar structure but with the thiocyanate group attached to the second carbon of the pyridine ring.
4-Thiocyanatopyridine: Similar structure but with the thiocyanate group attached to the fourth carbon of the pyridine ring.
3-Thiocyanatopyrazole: A pyrazole derivative with a thiocyanate group at the third position.
Uniqueness: 3-Thiocyanatopyridine is unique due to its specific position of the thiocyanate group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
2645-25-2 |
|---|---|
Formule moléculaire |
C6H4N2S |
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
pyridin-3-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-2-1-3-8-4-6/h1-4H |
Clé InChI |
OYKDNXIKMAQMJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
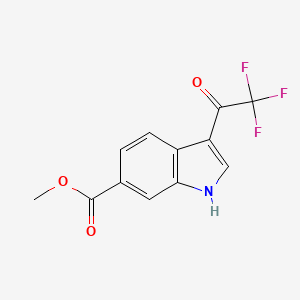
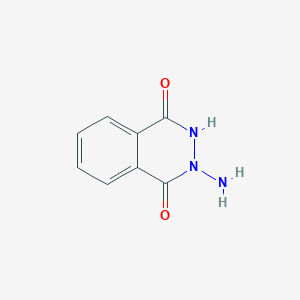
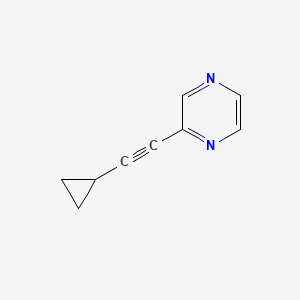
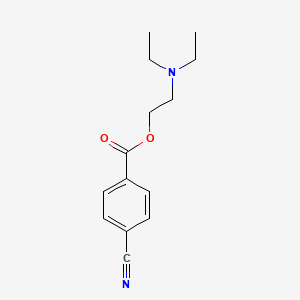
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

